2,3-Dimethyl-1,5,7-trinitronaphthalene

Description

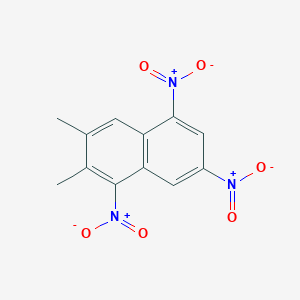

2,3-Dimethyl-1,5,7-trinitronaphthalene is a polynitroaromatic compound characterized by a naphthalene backbone substituted with two methyl groups at positions 2 and 3 and three nitro groups at positions 1, 5, and 5. Limited direct data on its synthesis or industrial applications are available in the provided evidence, but its structural analogs suggest relevance in explosive formulations and materials science.

Properties

CAS No. |

50558-80-0 |

|---|---|

Molecular Formula |

C12H9N3O6 |

Molecular Weight |

291.22 g/mol |

IUPAC Name |

2,3-dimethyl-1,5,7-trinitronaphthalene |

InChI |

InChI=1S/C12H9N3O6/c1-6-3-9-10(12(7(6)2)15(20)21)4-8(13(16)17)5-11(9)14(18)19/h3-5H,1-2H3 |

InChI Key |

OWKXXEGSFBFATC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,5,7-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced cooling systems are often employed to manage the exothermic nature of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,5,7-trinitronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Amino derivatives

Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2,3-Dimethyl-1,5,7-trinitronaphthalene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,5,7-trinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Dimethyl-1,5,7-trinitronaphthalene and Related Compounds

Comparison with Trinitroaromatic Compounds

- Thermal Stability: The methyl groups in this compound likely enhance thermal stability compared to non-methylated trinitronaphthalenes (e.g., 1,5,7-trinitronaphthalene), analogous to TNT’s stability from its methyl group .

- Detonation Performance : While TNT’s balanced stability and energy output make it a benchmark explosive, the additional nitro groups in this compound may increase energy density but reduce safety margins due to higher sensitivity .

Comparison with Methylated Naphthalenes

- Toxicity : Methylated naphthalenes like 2-methylnaphthalene exhibit documented respiratory and environmental toxicity . The nitro groups in this compound may exacerbate toxicity, though specific data are lacking.

- Solubility: Methyl groups improve solubility in non-polar solvents (e.g., benzene), but nitro groups enhance polarity, suggesting moderate solubility in alcohols and chlorinated solvents .

Research Findings and Data Gaps

- Analytical Challenges: Toxicological profiles for methylnaphthalenes highlight gaps in substance-specific data, particularly for nitro-substituted variants .

- Synthesis Insights : While details synthesis routes for naphthol derivatives, the nitro-functionalization and methylation steps for this compound remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.